molecular formula C17H19N3O3S B2504255 Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate CAS No. 1396793-21-7

Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2504255
CAS RN: 1396793-21-7
M. Wt: 345.42
InChI Key: WPEBFXWSHKPVTR-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. These compounds have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,3,4-thiadiazole derivatives are often synthesized using hydrazonoyl halides with various reagents .


Molecular Structure Analysis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound could interact with biological systems in a manner similar to pyrimidine.


Chemical Reactions Analysis

Again, while specific reactions involving your compound were not found, 1,3,4-thiadiazole derivatives are known to react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .

Scientific Research Applications

Synthesis and Biological Activity

A significant portion of the research involving this compound centers on its synthesis and potential as a biological agent. For example, studies have explored the synthesis of novel thiadiazole derivatives, highlighting their potential in biomedical applications due to their structural diversity and biological activities. One such study described the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects against certain bacterial strains, suggesting their potential as antimicrobial agents (Xia, 2015).

Anticancer Applications

The antiproliferative effect of thiadiazole derivatives on human leukemic cells was investigated, revealing that certain compounds displayed potent activity against leukemia cell lines. This suggests the therapeutic potential of thiadiazole derivatives, including those similar in structure to "Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate," in cancer treatment (Sharath Kumar et al., 2014).

Interaction with Biological Membranes

Research on the molecular organization of compounds within the thiadiazole group in biological membranes has provided insights into their interaction mechanisms. For instance, studies on the interaction of thiadiazole derivatives with lipid bilayers have shown how these compounds can influence membrane properties, which is crucial for designing drugs with optimal bioavailability and therapeutic effects (Kluczyk et al., 2016).

Photodynamic Therapy Applications

The photophysical and photochemical properties of thiadiazole derivatives have been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. Such compounds, due to their ability to generate singlet oxygen upon light activation, could serve as photosensitizers in PDT, targeting cancer cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Some studies have focused on the inhibition of carbonic anhydrase isozymes by thiadiazole derivatives, which is relevant for developing therapies for conditions like glaucoma, epilepsy, and cancer. These compounds have shown inhibition of various human carbonic anhydrase isozymes, indicating their potential as therapeutic agents (Alafeefy et al., 2015).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities, given the known activities of related 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEBFXWSHKPVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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